o-Methoxy-alpha-benzoylcinnamonitrile
Description
Properties
IUPAC Name |
(E)-2-benzoyl-3-(2-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-20-16-10-6-5-9-14(16)11-15(12-18)17(19)13-7-3-2-4-8-13/h2-11H,1H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHSJEJCIOWDDR-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C#N)/C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801166166 | |
| Record name | Benzenepropanenitrile, α-[(2-methoxyphenyl)methylene]-β-oxo-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801166166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103457-28-9 | |
| Record name | Benzenepropanenitrile, α-[(2-methoxyphenyl)methylene]-β-oxo-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103457-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanenitrile, α-[(2-methoxyphenyl)methylene]-β-oxo-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801166166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-Methoxy-alpha-benzoylcinnamonitrile typically involves the following steps:
Formation of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation, where benzoyl chloride reacts with a suitable aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.
Formation of the Cinnamonitrile Moiety: The cinnamonitrile moiety can be synthesized through a Knoevenagel condensation reaction, where benzaldehyde reacts with malononitrile in the presence of a base like piperidine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
o-Methoxy-alpha-benzoylcinnamonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the nitrile group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs the substitution to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents like bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
The compound o-Methoxy-alpha-benzoylcinnamonitrile is part of a larger class of α-benzoylcinnamonitriles that have shown significant pharmacological activities. Research indicates that these compounds can exhibit anti-cancer properties, making them candidates for further investigation in cancer therapeutics. For instance, the NCI-60 cancer cell line panel has been utilized to screen various compounds, including those similar to this compound, for their cytotoxic effects across different cancer cell lines .
Case Study: Anti-Cancer Activity
- Study Overview : The NCI-60 initiative screens compounds for their ability to inhibit tumor growth.
- Findings : Compounds similar to this compound demonstrated varying degrees of growth inhibition across different cancer types, suggesting potential as anti-cancer agents .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its structure allows it to participate in various reactions that lead to the formation of complex molecules, particularly in the synthesis of heterocycles and other biologically relevant compounds.
Synthetic Utility
- Reactivity : The nitrile functional group is known for its robustness and ability to undergo nucleophilic addition reactions, making it useful in synthesizing a variety of heterocyclic compounds.
- Applications : It has been reported that α-benzoylcinnamonitriles can react with amines and other nucleophiles to form pyridine derivatives and other nitrogen-containing heterocycles .
Natural Product Research
In traditional medicine, compounds derived from cinnamon, including this compound, have been used for their therapeutic properties. The exploration of these natural products has led to the identification of various bioactive compounds with potential health benefits.
Phytochemical Studies
- Extraction and Analysis : Research on cinnamon-derived compounds often involves extraction techniques followed by analytical methods such as chromatography to isolate active components.
- Health Benefits : Preliminary studies suggest that these compounds may possess anti-inflammatory and antioxidant properties, contributing to their use in traditional medicine systems like Ayurveda .
Summary Table of Applications
Mechanism of Action
The mechanism of action of o-Methoxy-alpha-benzoylcinnamonitrile involves its interaction with molecular targets and pathways. The methoxy group can influence the electronic properties of the compound, affecting its reactivity and binding affinity to biological targets. The benzoyl and cinnamonitrile moieties can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cinnamic Alcohol: Shares the cinnamyl moiety but lacks the benzoyl and methoxy groups.
Cinnamic Aldehyde: Contains the cinnamyl moiety with an aldehyde group instead of a nitrile.
Cinnamic Acid: Features the cinnamyl moiety with a carboxylic acid group.
Uniqueness
o-Methoxy-alpha-benzoylcinnamonitrile is unique due to the combination of its methoxy, benzoyl, and cinnamonitrile groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Q & A
Q. How can computational tools optimize synthetic routes for o-Methoxy-α-benzoylcinnamonitrile?
To design efficient synthetic pathways, leverage AI-powered retrosynthesis platforms (e.g., Template_relevance Pistachio, Reaxys) to predict feasible reactions. Prioritize routes with high atom economy and minimal side products. Validate predictions via small-scale trials, focusing on intermediates like benzyl cyanide derivatives (as seen in nitrile coupling reactions) . For example, demonstrates a similar approach using benzyl cyanide and aromatic aldehydes under anhydrous HCl conditions, yielding crystalline intermediates for characterization.
Q. What chromatographic methods ensure purity analysis of o-Methoxy-α-benzoylcinnamonitrile?
Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Prepare a Test solution in methanol (1 mg/mL) and inject 20 µL. Calculate impurity percentages using relative response factors (e.g., ), where accounts for detector sensitivity variations. This method aligns with USP protocols for nitrile-containing pharmaceuticals .
Q. What safety protocols are critical for handling o-Methoxy-α-benzoylcinnamonitrile in lab settings?
Follow OSHA HCS guidelines: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/ingestion. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency procedures should include immediate medical consultation, as acute oral toxicity (H302) is a documented risk for structurally similar methoxybenzonitriles .
Advanced Research Questions
Q. How do ortho-methoxy and benzoyl substituents influence the compound’s reactivity in nucleophilic additions?
The ortho-methoxy group induces steric hindrance and electron-donating effects, directing electrophilic attacks to the para position. The benzoyl moiety stabilizes transition states via resonance, enhancing reactivity in Michael additions. Compare kinetic data (e.g., reaction rates with Grignard reagents) to meta- or para-substituted analogs to isolate substituent effects .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?
Adopt iterative validation:
Cross-check experimental -NMR chemical shifts with DFT calculations (B3LYP/6-311+G(d,p)).
Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
Re-examine sample purity via mass spectrometry. Discrepancies often arise from solvent effects or unaccounted conformers in simulations .
Q. What experimental conditions destabilize o-Methoxy-α-benzoylcinnamonitrile, and how can stability be improved?
The compound degrades under prolonged UV exposure or basic conditions (>pH 9). Accelerated stability studies (40°C/75% RH) reveal hydrolysis of the nitrile group to carboxylic acid. Stabilize via lyophilization in amber vials under argon. Add antioxidants (e.g., BHT) to prevent radical-mediated degradation .
Q. How can in silico models predict the bioactivity of o-Methoxy-α-benzoylcinnamonitrile derivatives?
Use QSAR models trained on PubChem CID datasets to correlate substituent patterns (e.g., logP, polar surface area) with biological targets. For example, docking simulations (AutoDock Vina) can identify potential interactions with cytochrome P450 enzymes, guiding structural modifications for enhanced selectivity .
Q. What strategies address regioselectivity challenges in functionalizing the cinnamoyl backbone?
Employ directing groups (e.g., pyridine auxiliaries) or transition-metal catalysts (Pd/Cu) to control C–H activation sites. highlights regioselective nitrile formation using HCl-saturated ether, favoring ortho substitution via inductive effects. Contrast with Friedel-Crafts acylation outcomes for mechanistic insights .
Q. How should cross-validation of analytical methods (e.g., HPLC vs. NMR) be conducted?
Validate HPLC purity results with -NMR integration of diagnostic peaks (e.g., methoxy protons at δ 3.8–4.0 ppm). Use NIST-certified reference standards for calibration. Discrepancies >2% warrant re-analysis via GC-MS to detect volatile impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
